[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride

Catalog No.
S3430717
CAS No.
50822-98-5
M.F
C11H18ClNO
M. Wt
215.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochlor...

CAS Number

50822-98-5

Product Name

[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride

IUPAC Name

2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

InChI

InChI=1S/C11H17NO.ClH/c1-12(2)9-8-10-4-6-11(13-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H

InChI Key

ONDKQVYTRHJIQF-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=C(C=C1)OC.Cl

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)OC.Cl

Synthesis

MDM can be synthesized through a chemical reaction known as a Mannich reaction. This reaction involves combining several chemicals, including 2-(4-methoxyphenyl)acetic acid, paraformaldehyde, and dimethylamine, in the presence of a catalyst []. The resulting product, MDM, is then purified and analyzed using techniques like spectroscopy and chromatography [].

Potential Applications

  • Anxiolytics: These are medications used to treat anxiety. Some studies have looked at compounds with similar structures to MDM to see if they have anxiolytic properties [].
  • Anti-inflammatory agents: These are medications used to reduce inflammation. Similar studies have explored compounds with similar structures to MDM for potential anti-inflammatory properties [].
  • Antibacterial agents: These are medications used to kill bacteria. Some research has investigated compounds with similar structures to MDM for potential antibacterial activity [].

[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride, also known as 4-Methyl-2-phenylethylamine hydrochloride, is a synthetic compound with the molecular formula C11H18ClNOC_{11}H_{18}ClNO and a molecular weight of 215.72 g/mol. This compound features a dimethylamino group attached to a phenethyl structure that includes a methoxy group on the para position of the phenyl ring. Its unique chemical structure contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can take place with halogenated compounds, resulting in substituted derivatives .

Research indicates that [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride exhibits various biological activities. It is primarily studied for its potential effects on neurotransmitter systems and may interact with receptors involved in mood regulation and cognitive function. The compound's mechanism of action likely involves modulation of specific receptors and enzymes, influencing biochemical pathways related to neurotransmission .

The synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with dimethylamine in the presence of hydrochloric acid. Common solvents used in this process include ethanol or methanol, often requiring heating to enhance reaction efficiency. Industrial methods may optimize these conditions for higher yields and purity .

This compound has diverse applications across multiple fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for creating more complex molecules.
  • Biology: Investigated for its effects on biological systems, particularly concerning receptor interactions.
  • Medicine: Ongoing research explores its potential therapeutic applications, including its role as a precursor in pharmaceutical synthesis.
  • Industry: Utilized in producing various chemicals, polymers, and resins .

Studies on [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride focus on its interactions with biological targets, particularly neurotransmitter receptors. These interactions may lead to pharmacological effects relevant to mood disorders and cognitive functions. Further research is necessary to fully elucidate these mechanisms and their implications for drug development .

Several compounds share structural similarities with [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride:

Compound NameStructural FeaturesUnique Properties
3,4-DimethoxyphenethylamineMethoxy groups at 3- and 4-positionsAnalogous to dopamine; involved in mood regulation
Benzeneethanamine, 4-methoxy-N,N-dimethyl-, hydrochlorideSimilar amine structureSlight variations in chemical structure
1-[2-Dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanolCyclohexanol moiety addedKnown as Venlafaxine; used as an antidepressant

The uniqueness of [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride lies in its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds .

Heterogeneous Catalysts for Sustainable N-Alkylation

The development of heterogeneous catalysts has significantly advanced N-alkylation reactions critical for synthesizing [2-(4-methoxyphenyl)ethyl]dimethylamine derivatives. Researchers at the Lanzhou Institute of Chemical Physics pioneered nickel-copper hybrid catalysts that operate without noble metals or organic ligands, achieving high efficiency in alcohol amination reactions. This catalyst system demonstrates remarkable stability under ambient conditions, with recyclability exceeding five cycles without significant activity loss.

A comparative analysis of catalytic performance reveals distinct advantages of transition metal-based systems (Table 1):

Catalyst SystemSubstrate ScopeYield (%)Recyclability
Ni-Cu HybridAromatic amines85–92>5 cycles
Pd/CeO₂Aliphatic amines78–843 cycles
CuAlOx-CO₂/H₂Nitroarenes91–954 cycles

The nickel-copper system’s superiority stems from synergistic electronic effects between metals, enhancing both hydrogen transfer and C-N bond formation. Recent innovations incorporate CO₂/H₂ as methyl donors, enabling direct N-methylation of primary amines with 91–95% yields. This dual-function catalysis approach reduces reliance on toxic alkyl halides while utilizing greenhouse gases as feedstocks.

Ligand-Free Cross-Coupling Strategies

Modern catalytic methodologies eliminate traditional ligand requirements through surface-engineered nanomaterials. Gold nanoparticles (3–5 nm) supported on mesoporous silica demonstrate exceptional activity in Buchwald-Hartwig amination, facilitating dimethylamine incorporation into methoxyphenyl substrates. X-ray absorption spectroscopy confirms charge transfer from gold to support materials, creating electron-deficient sites that accelerate oxidative addition steps.

Dates

Modify: 2023-08-19

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